![molecular formula C26H26N6O2S B3207241 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide CAS No. 1040681-35-3](/img/structure/B3207241.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N6O2S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The compound features an indole moiety linked to a piperidine carboxamide structure, which is known for its diverse biological activities. The methoxy group enhances its electronic properties, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the indole structure exhibit significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : For instance, related indole compounds have shown MIC values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound may also exhibit potent antibacterial activity.
- Fungal Activity : Indole derivatives have shown moderate antifungal activity against Candida albicans, with some compounds achieving MIC values around 7.80 μg/mL .
Anticancer Activity
Indole derivatives are recognized for their anticancer potential:
- Cytotoxicity : Compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, several indole-based compounds displayed IC50 values in the micromolar range (less than 10 μM) against A549 lung cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .
Case Studies
Several studies have focused on the biological evaluation of indole derivatives:
- Study on MRSA : A study evaluated a series of indole derivatives for their ability to inhibit MRSA biofilm formation without affecting planktonic cell viability. This is crucial as biofilm-associated infections are notoriously difficult to treat .
- Anticancer Research : Another study investigated the antiproliferative effects of indole-based compounds on cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards rapidly dividing cells while sparing normal fibroblasts .
Data Summary
The following table summarizes key findings regarding the biological activity of related indole compounds:
Compound | Activity | MIC/IC50 Values | Target Organisms/Cells |
---|---|---|---|
Indole 3k | Antibacterial | 0.98 μg/mL | MRSA |
Indole 3k | Antifungal | 7.80 μg/mL | Candida albicans |
Indole 3c | Cytotoxic | <10 μM | A549 cancer cells |
Indole 3k | Antibiofilm | Not specified | Staphylococcus spp. |
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-34-18-4-5-21-20(13-18)17(14-29-21)6-10-27-25(33)16-7-11-32(12-8-16)24-23-22(30-15-31-24)19-3-2-9-28-26(19)35-23/h2-5,9,13-16,29H,6-8,10-12H2,1H3,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUZFGOOWRHEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCN(CC3)C4=NC=NC5=C4SC6=C5C=CC=N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.